Cas no 66774-71-8 ((1R,3aR,4S,7aR)-7a-methyl-1-((S)-1-oxopropan-2-yl)octahydro-1H-inden-4-yl benzoate)

(1R,3aR,4S,7aR)-7a-methyl-1-((S)-1-oxopropan-2-yl)octahydro-1H-inden-4-yl benzoate structure
66774-71-8 structure
Product Name:(1R,3aR,4S,7aR)-7a-methyl-1-((S)-1-oxopropan-2-yl)octahydro-1H-inden-4-yl benzoate
CAS No:66774-71-8
MF:C20H26O3
MW:314.418646335602
CID:833849
PubChem ID:10859985
Update Time:2025-04-19

(1R,3aR,4S,7aR)-7a-methyl-1-((S)-1-oxopropan-2-yl)octahydro-1H-inden-4-yl benzoate Chemical and Physical Properties

Names and Identifiers

    • (1R,3aR,4S,7aR)-7a-methyl-1-((S)-1-oxopropan-2-yl)octahydro-1H-inden-4-yl benzoate
    • (4S,7aR)-7a-Methyl-1-[(2S)-1-oxo-2-propanyl]octahydro-1H-inden-4- yl benzoate
    • Benzoic acid 7a-methyl-1-(1-methyl-2-oxo-ethyl)-octahydro-inden-4-yl ester
    • (4S,7aR)-<wbr>
    • 1H-Indene<wbr>
    • LogP
    • 66774-71-8
    • AKOS017343748
    • [(1R,3aR,4S,7aR)-7a-Methyl-1-[(1S)-1-methyl-2-oxo-ethyl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate
    • SCHEMBL9010682
    • Inchi: 1S/C20H26O3/c1-14(13-21)16-10-11-17-18(9-6-12-20(16,17)2)23-19(22)15-7-4-3-5-8-15/h3-5,7-8,13-14,16-18H,6,9-12H2,1-2H3/t14-,16-,17+,18+,20-/m1/s1
    • InChI Key: DCXYXPCMRLYABB-RDGCENLJSA-N
    • SMILES: O(C(C1C=CC=CC=1)=O)[C@H]1CCC[C@]2(C)[C@@H]([C@@H](C=O)C)CC[C@H]21

Computed Properties

  • Exact Mass: 314.18828
  • Monoisotopic Mass: 314.18819469g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.104
  • Boiling Point: 422.365°C at 760 mmHg
  • Flash Point: 183.17°C
  • Refractive Index: 1.542
  • PSA: 43.37
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